GLYCOLITHOCHOLIC ACID, SODIUM SALT
Description
Context within Bile Acid Biochemistry
Bile acids are steroidal molecules synthesized from cholesterol in the liver. mdpi.com The primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are conjugated with the amino acids glycine (B1666218) or taurine (B1682933) before being secreted into the bile. elsevier.esgrantome.com This conjugation process, catalyzed by enzymes like bile acid-CoA ligase (BAL) and bile acid-CoA:amino acid N-acyltransferase (BAAT), increases their water solubility, which is crucial for their function in fat digestion. grantome.comeclinpath.comnih.gov
Once in the intestine, these primary bile acids can be acted upon by the gut microbiota. nih.gov Bacterial enzymes can deconjugate and dehydroxylate the primary bile acids, leading to the formation of secondary bile acids. wikipedia.orgresearchgate.net Specifically, lithocholic acid is formed from the 7α-dehydroxylation of chenodeoxycholic acid by intestinal bacteria. wikipedia.orgwikipedia.org Subsequently, any reabsorbed lithocholic acid that returns to the liver can be conjugated with glycine to form glycolithocholic acid. glpbio.comnih.gov This glycine conjugate is then secreted back into the bile. researchgate.net
The chemical properties of Glycolithocholic acid, sodium salt are summarized in the table below.
| Property | Value |
| Molecular Formula | C26H42NNaO4 nih.gov |
| Molecular Weight | 455.6 g/mol nih.gov |
| Parent Acid | Glycolithocholic acid nih.gov |
| Parent Secondary Bile Acid | Lithocholic acid caymanchem.com |
| Primary Bile Acid Precursor | Chenodeoxycholic acid wikipedia.orgontosight.ai |
| Conjugation Type | Glycine iarc.fr |
This table provides a summary of the key chemical properties of this compound.
Research Significance in Metabolic and Enterohepatic Physiology
The significance of glycolithocholic acid extends beyond its role as a simple metabolite. It is an active signaling molecule that participates in the regulation of various physiological processes, primarily through its interaction with specific receptors. elsevier.esnih.gov The enterohepatic circulation, a process where bile acids are reabsorbed from the intestine and returned to the liver, ensures that these signaling molecules can act systemically. wikipedia.org
Detailed Research Findings:
Receptor Interactions: Bile acids, including glycolithocholic acid, exert their signaling effects by binding to nuclear receptors and G-protein coupled receptors. elsevier.es The farnesoid X receptor (FXR) is a key nuclear receptor for bile acids. physiology.org While chenodeoxycholic acid is a potent FXR agonist, lithocholic acid and its conjugates are known to interact with other receptors as well, such as the vitamin D receptor (VDR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5). pnas.orgfrontiersin.org For instance, lithocholic acid has been shown to activate the vitamin D receptor. pnas.orgchemicalbook.com The activation of these receptors by different bile acids can trigger a cascade of downstream signaling events that influence gene expression related to lipid, glucose, and energy metabolism. elsevier.esbmj.com
Metabolic Regulation: The profile of bile acids, including the levels of glycolithocholic acid, can reflect and influence metabolic health. Studies have shown that alterations in the gut microbiota can change the composition of the bile acid pool, which in turn can impact metabolic conditions. nih.govahajournals.org For example, research in mouse models has indicated that changes in glycolithocholic acid levels are associated with interventions affecting metabolism. glpbio.combiomol.com Furthermore, activation of intestinal FXR by specific agonists has been shown to increase the levels of taurolithocholic acid, a taurine-conjugated form of lithocholic acid, leading to improved glucose tolerance and white adipose tissue browning. nih.gov This highlights the intricate connection between specific secondary bile acid conjugates and metabolic outcomes.
Enterohepatic Circulation and Homeostasis: The enterohepatic circulation is a highly efficient process, with about 95% of bile acids being reabsorbed in the terminal ileum and colon. frontiersin.orgwikipedia.org This recycling is crucial for maintaining the bile acid pool size and for the continuous signaling functions of these molecules. elsevier.es The levels of glycolithocholic acid in circulation are a direct consequence of its formation in the liver from reabsorbed lithocholic acid and its subsequent secretion and reabsorption. researchgate.net Disruptions in this circulation or in the gut microbial balance can lead to altered levels of secondary bile acids, which has been associated with various physiological and pathophysiological states. nih.govmdpi.com
The classification of major bile acids is presented in the table below.
| Classification | Compound Name |
| Primary Bile Acids | Cholic acid |
| Chenodeoxycholic acid | |
| Secondary Bile Acids | Deoxycholic acid |
| Lithocholic acid | |
| Glycine-Conjugated Primary Bile Acids | Glycocholic acid |
| Glycochenodeoxycholic acid | |
| Taurine-Conjugated Primary Bile Acids | Taurocholic acid |
| Taurochenodeoxycholic acid | |
| Glycine-Conjugated Secondary Bile Acids | Glycodeoxycholic acid |
| Glycolithocholic acid | |
| Taurine-Conjugated Secondary Bile Acids | Taurodeoxycholic acid |
| Taurolithocholic acid |
This table categorizes the major primary and secondary bile acids, both in their unconjugated and conjugated forms.
Structure
2D Structure
Properties
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO4.Na/c1-16(4-9-23(29)27-15-24(30)31)20-7-8-21-19-6-5-17-14-18(28)10-12-25(17,2)22(19)11-13-26(20,21)3;/h16-22,28H,4-15H2,1-3H3,(H,27,29)(H,30,31);/q;+1/p-1/t16-,17-,18-,19+,20-,21+,22+,25+,26-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKBJAKZKFBLIB-LGURPPGFSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42NNaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Biotransformation Pathways of Glycolithocholic Acid
Primary Bile Acid Biosynthesis Pathways
In the human liver, primary bile acids are synthesized from cholesterol through two main enzymatic routes: the classical (or neutral) pathway and the alternative (or acidic) pathway. researchgate.netnih.gov These initial pathways create the precursors that are later modified by gut microbiota.
Classical (Neutral) Pathway Enzymes and Intermediates
The classical pathway is the principal route for bile acid synthesis in adults, accounting for the majority of production (over 75-90%). frontiersin.orgelsevier.esnih.gov This pathway is initiated by the enzyme Cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step and catalyzes the hydroxylation of cholesterol to 7α-hydroxycholesterol. researchgate.netnumberanalytics.comimrpress.com Subsequent modifications to the steroid ring precede the shortening of the aliphatic side chain. frontiersin.org An important intermediate, 7α-hydroxy-4-cholesten-3-one (C4), serves as a branch point for the synthesis of the two primary bile acids: cholic acid (CA) and chenodeoxycholic acid (CDCA). nih.govimrpress.com The enzyme sterol 12α-hydroxylase (CYP8B1) is crucial for directing the pathway toward cholic acid synthesis. researchgate.netimrpress.com
Key Enzymes and Intermediates in the Classical Pathway
| Role | Name | Abbreviation | Notes |
|---|---|---|---|
| Starting Molecule | Cholesterol | - | The primary precursor for all bile acids. |
| Rate-Limiting Enzyme | Cholesterol 7α-hydroxylase | CYP7A1 | Microsomal enzyme that initiates the pathway. researchgate.netnumberanalytics.com |
| Intermediate | 7α-hydroxycholesterol | - | The product of the CYP7A1 reaction. researchgate.net |
| Enzyme | 3β-hydroxy-Δ5-C27-steroid dehydrogenase | HSD3B7 | Converts 7α-hydroxycholesterol to C4. nih.gov |
| Branch-Point Intermediate | 7α-hydroxy-4-cholesten-3-one | C4 | A common precursor for both primary bile acids. nih.gov |
| Enzyme | Sterol 12α-hydroxylase | CYP8B1 | Directs synthesis towards cholic acid. researchgate.net |
| Primary Bile Acid Product | Cholic Acid | CA | A tri-hydroxylated primary bile acid. researchgate.net |
| Primary Bile Acid Product | Chenodeoxycholic Acid | CDCA | A di-hydroxylated primary bile acid. researchgate.net |
Alternative (Acidic) Pathway Enzymes and Intermediates
The alternative, or acidic, pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), which hydroxylates cholesterol to form oxysterols like 27-hydroxycholesterol. researchgate.netnumberanalytics.com These intermediates are then further hydroxylated by the microsomal enzyme oxysterol 7α-hydroxylase (CYP7B1). researchgate.netnih.gov This pathway is quantitatively less significant in healthy adults, contributing less than 10% of total bile acid synthesis, but can become more prominent in certain liver conditions or during infancy. frontiersin.orgnih.gov The primary product of the alternative pathway is predominantly chenodeoxycholic acid (CDCA). nih.govimrpress.com
Key Enzymes and Intermediates in the Alternative Pathway
| Role | Name | Abbreviation | Notes |
|---|---|---|---|
| Starting Molecule | Cholesterol | - | The primary precursor. |
| Initiating Enzyme | Sterol 27-hydroxylase | CYP27A1 | A mitochondrial enzyme that produces oxysterols. researchgate.netnumberanalytics.com |
| Intermediate | 27-hydroxycholesterol | - | An oxysterol intermediate transported to the liver. researchgate.net |
| Enzyme | Oxysterol 7α-hydroxylase | CYP7B1 | A microsomal enzyme that performs 7α-hydroxylation. researchgate.netnih.gov |
| Intermediate | 3β,7α-dihydroxy-5-cholenoic acid | - | An intermediate bile acid. nih.gov |
| Primary Bile Acid Product | Chenodeoxycholic Acid | CDCA | The main product of this pathway. nih.gov |
Conjugation of Bile Acids
Before secretion into the bile, primary and secondary bile acids undergo conjugation, typically with the amino acids glycine (B1666218) or taurine (B1682933). elsevier.es This process increases their water solubility and reduces their potential toxicity. elsevier.eshmdb.ca Glycolithocholic acid is the product of conjugating the secondary bile acid lithocholic acid with glycine. nih.govinvivochem.comcaymanchem.com
Glycine Conjugation: Formation of Glycolithocholic Acid
Glycolithocholic acid is specifically formed when lithocholic acid (LCA), a secondary bile acid, is conjugated with the amino acid glycine. nih.govinvivochem.com This conjugation reaction occurs in the liver hepatocytes after LCA, produced by gut bacteria, is reabsorbed from the intestine and returns to the liver via the enterohepatic circulation. hmdb.caresearchgate.net In humans, bile acids are conjugated with glycine at a roughly 3:1 ratio compared to taurine. elsevier.es
Bile Acid-CoA:Amino Acid N-Acyltransferase Activity
The enzymatic reaction that links bile acids to glycine or taurine is catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT). frontiersin.orgresearchgate.net This is the terminal step in the synthesis of conjugated bile acids. researchgate.net The process first requires the activation of the bile acid (like lithocholic acid) into its coenzyme A (CoA) thioester by the enzyme bile acid-CoA synthetase (BACS). frontiersin.orgportlandpress.com Subsequently, BAAT transfers the activated bile acid from its CoA-ester to the amino group of glycine, forming an amide bond and creating glycolithocholic acid. researchgate.netwikipedia.org The BAAT enzyme is found in both the peroxisomes and the cytosol of liver cells, where it conjugates newly synthesized and returning bile acids, respectively. researchgate.netnih.gov
Microbial Metabolism and Secondary Bile Acid Formation
The precursor to glycolithocholic acid, lithocholic acid (LCA), is not synthesized by human enzymes but is a product of microbial metabolism in the colon. numberanalytics.comdiagnosticsolutionslab.com Primary bile acids, such as chenodeoxycholic acid (CDCA), are secreted into the intestine to aid in digestion. frontiersin.org A portion of these primary bile acids escapes reabsorption and travels to the colon, where they are modified by the gut microbiota. diagnosticsolutionslab.comfrontiersin.org Commensal bacteria, including species from genera like Clostridium and Ruminococcus, possess enzymes that catalyze the deconjugation (removal of glycine or taurine) and subsequent 7α-dehydroxylation of primary bile acids. researchgate.netfrontiersin.org Specifically, the 7α-dehydroxylation of chenodeoxycholic acid by these gut microbes results in the formation of the secondary bile acid lithocholic acid. researchgate.netoup.com This LCA can then be absorbed into the portal circulation and transported to the liver for conjugation into glycolithocholic acid. researchgate.net
Bile Acid Transformations
| Starting Acid | Transformation | Enzyme/Metabolizer | Resulting Acid | Acid Type |
|---|---|---|---|---|
| Cholesterol | Hepatic Synthesis | Human Liver Enzymes (e.g., CYP7A1, CYP27A1) | Chenodeoxycholic Acid (CDCA) | Primary |
| Chenodeoxycholic Acid (CDCA) | 7α-dehydroxylation | Gut Microbiota | Lithocholic Acid (LCA) | Secondary |
| Lithocholic Acid (LCA) | Glycine Conjugation | BAAT (in liver) | Glycolithocholic Acid (GLCA) | Conjugated Secondary |
Role of Gut Microbiota in Deconjugation
Primary bile acids, such as cholic acid and chenodeoxycholic acid, are conjugated with the amino acids glycine or taurine in the liver before being secreted into the intestine. researchgate.netbiorxiv.orgnih.gov This conjugation enhances their solubility and detergent properties, which are essential for lipid digestion. frontiersin.orghmdb.ca However, before further transformations can occur in the colon, these conjugated bile acids must be deconjugated. biorxiv.orgmdpi.com This critical step is catalyzed by bile salt hydrolase (BSH) enzymes, which are produced by a wide array of commensal gut bacteria. frontiersin.orgnih.gov BSH activity is widespread among intestinal genera, including Bacteroides, Lactobacillus, Eubacterium, Clostridium, and Bifidobacterium. frontiersin.orgnih.gov The deconjugation process releases the unconjugated primary bile acids, making them available as substrates for subsequent enzymatic modifications by the gut microbiota. nih.govfrontiersin.org
Bacterial 7α-Dehydroxylase Activity and Lithocholic Acid Formation
Following deconjugation, the primary bile acid chenodeoxycholic acid is converted to the secondary bile acid lithocholic acid (LCA). researchgate.netnih.gov This conversion is carried out through 7α-dehydroxylation, a multi-step enzymatic pathway restricted to a specific group of anaerobic gut bacteria. frontiersin.orgnih.gov The genes encoding this pathway are found in the bile acid-inducible (bai) operon. nih.govtandfonline.com
Key bacteria known to possess 7α-dehydroxylase activity and contribute to LCA formation belong to the genera Clostridium and Eubacterium. frontiersin.org Species such as Clostridium scindens are well-characterized for their ability to perform this transformation. nih.govtandfonline.com The 7α-dehydroxylation reaction is a crucial rate-limiting step in the formation of secondary bile acids like LCA. frontiersin.orgnih.gov Once formed, LCA can be absorbed from the intestine and transported to the liver, where it is conjugated with glycine to form glycolithocholic acid. hmdb.canih.gov
Key Microbial Processes in Lithocholic Acid Formation
| Process | Key Enzyme | Bacterial Genera | Substrate | Product | Reference |
|---|---|---|---|---|---|
| Deconjugation | Bile Salt Hydrolase (BSH) | Bacteroides, Lactobacillus, Eubacterium, Clostridium | Glycochenodeoxycholic Acid | Chenodeoxycholic Acid | frontiersin.orgnih.gov |
| 7α-Dehydroxylation | 7α-dehydroxylase | Clostridium, Eubacterium, Ruminococcus | Chenodeoxycholic Acid | Lithocholic Acid (LCA) | frontiersin.orgnih.gov |
Other Microbial Modifications and Metabolites
Beyond deconjugation and 7α-dehydroxylation, the gut microbiota can perform several other modifications on bile acids. These include oxidation, epimerization, and reconjugation. researchgate.netnih.gov For instance, gut microbes can oxidize the hydroxyl groups on the steroid nucleus of bile acids, leading to the formation of keto-bile acids like 3-ketolithocholic acid. researchgate.net Epimerization can alter the stereochemistry of these hydroxyl groups, creating isomers with different biological activities. nih.gov Recent studies have also identified novel microbial pathways, such as reconjugation with various amino acids or polyamines, further diversifying the pool of bile acid metabolites in the gut. researchgate.net These modifications highlight the metabolic versatility of the gut microbiome and its profound impact on bile acid chemistry and function. nih.gov
Sulfation and Glucuronidation of Glycolithocholic Acid and Derivatives
Once formed and absorbed, glycolithocholic acid and its parent compound, lithocholic acid, undergo further metabolism in the host, primarily in the liver. These phase II detoxification pathways, sulfation and glucuronidation, increase the water solubility of these hydrophobic compounds, facilitating their elimination. hmdb.caphysiology.org
Formation of Glycolithocholic Acid 3-Sulfate
Glycolithocholic acid can be sulfated at the 3-hydroxy position to form glycolithocholic acid 3-sulfate. glpbio.comcaymanchem.combiomol.com This reaction is a critical detoxification step, as LCA and its conjugates can be hepatotoxic. nih.gov The formation of the sulfate (B86663) ester is catalyzed by enzymes in the liver cytosol and is considered a major pathway for the metabolism and elimination of lithocholic acid in humans. nih.govpnas.org The resulting sulfated metabolite, also known as sulfolithocholylglycine, is more water-soluble and can be more readily excreted from the body. glpbio.commtoz-biolabs.com Studies in primary hepatocyte cultures have shown that the rate of glycolithocholic acid 3-sulfate formation is dependent on the concentration of the glycolithocholic acid substrate. nih.gov
Role of Sulfotransferases (e.g., SULT2A1) and UGT Enzymes
The sulfation of glycolithocholic acid is specifically catalyzed by the sulfotransferase enzyme SULT2A1. physiology.orgfrontiersin.orgnih.gov SULT2A1 is highly expressed in the liver and is responsible for the sulfation of various steroids and bile acids. nih.govgenecards.org Research has demonstrated that human recombinant SULT2A1 effectively catalyzes the sulfonation of lithocholic acid, glycolithocholic acid, and taurolithocholic acid. nih.gov This enzymatic action is a key protective mechanism against the potential cholestasis induced by an accumulation of hydrophobic bile acids. nih.gov
Glucuronidation represents another important detoxification pathway for bile acids. This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). physiology.orgmdpi.comfrontiersin.org These enzymes transfer glucuronic acid to the bile acid molecule, further increasing its hydrophilicity. nih.govresearchgate.net Several UGT isoforms are involved in bile acid glucuronidation in humans, including UGT2B7 and UGT1A3. physiology.orgmdpi.com While the glucuronidation of lithocholic acid has been documented, the specific glucuronidation of glycolithocholic acid is also recognized, leading to the formation of metabolites like glycolithocholic acid 3-glucuronide. nih.govnih.govepa.gov However, in humans, glucuronidation is generally considered a less prominent pathway for bile acid elimination compared to sulfation. physiology.org
Host Detoxification Enzymes for Glycolithocholic Acid
| Process | Enzyme Family | Key Enzyme | Substrate | Product | Reference |
|---|---|---|---|---|---|
| Sulfation | Sulfotransferases | SULT2A1 | Glycolithocholic Acid | Glycolithocholic Acid 3-Sulfate | physiology.orgfrontiersin.orgnih.gov |
| Glucuronidation | UDP-glucuronosyltransferases | UGT2B7, UGT1A3 | Glycolithocholic Acid | Glycolithocholic Acid 3-glucuronide | physiology.orgmdpi.comnih.gov |
Transport Dynamics and Enterohepatic Circulation of Glycolithocholic Acid, Sodium Salt
Mechanisms of Bile Acid Transport
The movement of glycolithocholic acid, sodium salt across cellular membranes within the enterohepatic circuit is a highly regulated process facilitated by several key transport proteins. These transporters, belonging to the Solute Carrier (SLC) and ATP-binding cassette (ABC) superfamilies, exhibit distinct substrate specificities and are strategically located in the liver and small intestine to ensure efficient vectorial transport.
Apical Sodium-Dependent Bile Acid Transporter (ASBT/SLC10A2)
The Apical Sodium-Dependent Bile Acid Transporter (ASBT), encoded by the SLC10A2 gene, is the primary transporter responsible for the reabsorption of conjugated bile acids from the terminal ileum back into the portal circulation. nih.govaltex.orgbioivt.com This process is highly efficient, with approximately 95% of bile acids being recycled. researchgate.net ASBT is a sodium-dependent transporter, utilizing the electrochemical gradient of sodium to drive the uptake of bile acids into enterocytes. bioivt.comnih.gov
Research has shown that glycolithocholic acid is a substrate for human ASBT (hASBT). psu.edu Studies using hASBT-expressing Madin-Darby canine kidney (MDCK) cells have demonstrated that GLCA is a potent inhibitor of ASBT and is also transported by it. psu.edu The transport affinity (Kt) and inhibitory potency (Ki) of GLCA for hASBT have been determined to be less than 1.0 μM, indicating a high affinity. psu.edu In general, dihydroxy and monohydroxy bile acid conjugates, such as GLCA, tend to show greater affinity and a higher maximal transport rate (Jmax) compared to trihydroxy conjugates. psu.edu The C-24 glycine (B1666218) conjugation of lithocholic acid to form GLCA generally enhances its transport affinity. psu.edu
Organic Solute Transporter Alpha/Beta (OSTα/β)
The Organic Solute Transporter Alpha/Beta (OSTα/β) is a heteromeric transporter, composed of OSTα and OSTβ subunits, located on the basolateral membrane of enterocytes, hepatocytes, and other epithelial cells. solvobiotech.comnih.gov It functions as a key efflux transporter, mediating the movement of bile acids from the enterocytes into the portal blood and from hepatocytes back into sinusoidal blood, particularly under cholestatic conditions. solvobiotech.comnih.gov Unlike ASBT, OSTα/β-mediated transport is sodium-independent. solvobiotech.compnas.org
Sodium Taurocholate Co-transporting Polypeptide (NTCP/SLC10A1)
The Sodium Taurocholate Co-transporting Polypeptide (NTCP), encoded by the SLC10A1 gene, is the major uptake transporter for conjugated bile acids from the portal blood into hepatocytes. nih.govnih.gov This sodium-dependent transporter is exclusively expressed on the basolateral (sinusoidal) membrane of hepatocytes and plays a crucial role in the efficient hepatic clearance of bile acids from the circulation. nih.govnih.gov NTCP is responsible for the uptake of the majority of conjugated bile acids, with a Na+:bile acid stoichiometry of 2:1. nih.gov
While NTCP efficiently transports many conjugated bile acids, its specific interaction with glycolithocholic acid is less extensively characterized in some studies. However, it is established that NTCP transports a wide array of taurine- and glycine-conjugated bile acids at a higher rate than their unconjugated forms. nih.gov One study investigated the kinetics of 3-sulfo-glycolithocholate (3S-GLC), a sulfated derivative of GLCA, and found it to be a substrate for NTCP. nih.govresearchgate.net
Bile Salt Export Pump (BSEP/ABCB11)
The Bile Salt Export Pump (BSEP), a member of the ATP-binding cassette (ABC) transporter superfamily encoded by the ABCB11 gene, is located on the canalicular membrane of hepatocytes. uniprot.orguniprot.orgnih.gov BSEP is the primary transporter responsible for the ATP-dependent secretion of monovalent bile salts from the hepatocyte into the bile canaliculi, which is the rate-limiting step in bile formation. nih.gov BSEP has a preference for hydrophobic bile salts and transports taurine-conjugated bile salts more rapidly than glycine-conjugated ones. uniprot.orguniprot.org
The direct transport kinetics of glycolithocholic acid by BSEP have not been extensively detailed in the available research. However, BSEP is known to transport major hydrophobic bile salts, including glycine-conjugated forms. uniprot.orguniprot.org The transport activity of BSEP can be competitively inhibited by various compounds, and its function is crucial for preventing the accumulation of cytotoxic bile acids within hepatocytes. uniprot.orgnih.gov
Multidrug Resistance-Associated Proteins (MRP2, MDR3)
Multidrug Resistance Protein 3 (MDR3/ABCB4) , another member of the ABC transporter family, is located in the canalicular membrane of hepatocytes and is primarily responsible for translocating phospholipids (B1166683), particularly phosphatidylcholine, from the inner to the outer leaflet of the membrane. nih.govnih.gov This process is essential for the formation of mixed micelles in bile, which helps to reduce the cytotoxicity of bile salts. nih.gov While MDR3 is not a primary bile acid transporter, its function is closely linked to bile salt secretion, and it is stimulated by bile salts. nih.gov
Quantitative Characterization of Transport Kinetics
The efficiency and specificity of this compound transport are quantitatively described by kinetic parameters such as the Michaelis constant (Km) and the maximum transport velocity (Vmax). These values provide insight into the affinity of the transporter for the substrate and its maximum transport capacity.
Below is a summary of the available kinetic data for the transport of glycolithocholic acid and related compounds by key transporters in the enterohepatic circulation.
| Transporter | Substrate | Km (μM) | Vmax (pmol/mg protein/min) | Cell System | Reference |
|---|---|---|---|---|---|
| OSTα/β | Glycolithocholic Acid (GLCA) | 12.8 ± 0.5 | Not Reported | OSTαβ/MDCKII cells | researchgate.net |
| ASBT (hASBT) | Glycolithocholic Acid (GLCA) | < 1.0 (Kt) | Not Reported | hASBT-MDCK cells | psu.edu |
| NTCP | 3-Sulfo-glycolithocholate (3S-GLC) | 3.78 ± 1.17 | Not Reported (CLint: 8.05 ± 1.33 μl/mg protein/min) | NTCP-overexpressing CHO cells | nih.govresearchgate.net |
Apparent Michaelis Constants (Km) for Transporters
The affinity of Glycolithocholic Acid (GLCA) for its transporters can be quantified by the apparent Michaelis constant (Km or Kt), where a lower value indicates higher affinity. Kinetic studies have determined these constants for several key transporters involved in its enterohepatic circulation.
For the human Apical Sodium-Dependent Bile Acid Transporter (hASBT), which mediates bile acid reabsorption in the ileum, the glycine conjugate of lithocholate exhibits a high affinity, with a transport affinity (Kt) estimate of less than 1 μM. nih.gov It also acts as a potent inhibitor of this transporter. nih.gov
The Organic Solute Transporter Alpha/Beta (OSTα/β) is responsible for the efflux of bile acids from enterocytes into the portal circulation. researchgate.net Studies using cells overexpressing this transporter have shown that the transport of GLCA is saturable, with an apparent Km value of 12.8 ± 0.5 μM. researchgate.netnih.gov
Other transporters, such as the Organic Anion-Transporting Polypeptides OATP1B1 and OATP1B3, are also involved in the hepatic uptake of conjugated bile acids from the blood. frontiersin.orgplos.org While specific Km values for GLCA are not detailed, studies show these transporters generally have a high affinity for conjugated bile acids, with Km values ranging from 0.47 to 15.3 μM for various conjugated forms. plos.org
Interactive Table: Apparent Michaelis Constants (Km) for GLCA Transport
| Transporter | Location | Function | Apparent Km / Kt (μM) |
| hASBT (SLC10A2) | Apical membrane of ileal enterocytes | Intestinal Reabsorption | < 1 |
| OSTα/β (SLC51A/B) | Basolateral membrane of enterocytes | Efflux from Intestine | 12.8 ± 0.5 |
Note: Data is derived from in vitro studies using cell lines overexpressing the specific transporters. nih.govresearchgate.netnih.gov
Saturable and Non-Saturable Transport Mechanisms
The transport of this compound, across biological membranes occurs through both carrier-mediated, saturable processes and passive, non-saturable diffusion. wikipedia.orgnih.gov
Saturable Transport: This form of transport is facilitated by specific protein transporters and is characterized by Michaelis-Menten kinetics. nih.govresearchgate.net The transport rate increases with the concentration of GLCA until the transporters become saturated, at which point the rate plateaus at a maximum velocity (Vmax). researchgate.net The transport of GLCA by key proteins like the Apical Sodium-Dependent Bile Acid Transporter (ASBT) and the Organic Solute Transporter (OSTα/β) is a saturable process. nih.govresearchgate.netnih.gov This carrier-mediated transport is essential for the efficient reabsorption and circulation of bile acids at physiological concentrations. hmdb.ca
Non-Saturable Transport: In addition to transporter-mediated movement, bile acids can also cross cell membranes via passive diffusion. nih.govfrontiersin.org This non-saturable mechanism is concentration-dependent and does not rely on a limited number of transporters. For bile acids, passive transport becomes more significant at higher concentrations, particularly for more lipophilic, unconjugated forms. nih.gov Studies often measure this passive component in sodium-free buffers, as transporters like ASBT are sodium-dependent. nih.gov
Molecular and Cellular Regulation of Bile Acid Transporters
The expression and activity of transporters involved in GLCA circulation are tightly controlled by complex molecular and cellular signaling networks. This regulation allows cells to maintain bile acid homeostasis and protect against the accumulation of potentially toxic bile acids.
Farnesoid X Receptor (FXR)-Mediated Regulation
The Farnesoid X Receptor (FXR) is a nuclear receptor that functions as a master regulator of bile acid homeostasis. mdpi.comnih.gov Activated by bile acids, including the primary bile acid chenodeoxycholic acid, FXR orchestrates a transcriptional feedback mechanism to control bile acid concentrations. nih.govfrontiersin.org
When intracellular bile acid levels rise, FXR is activated and binds to the DNA, modulating the expression of key transporter genes. researchgate.net
Upregulation of Efflux: FXR induces the expression of transporters responsible for moving bile acids out of cells. This includes the Bile Salt Export Pump (BSEP) at the canalicular membrane of hepatocytes and the Organic Solute Transporter (OSTα/β) at the basolateral membrane of enterocytes. frontiersin.orgresearchgate.net This action promotes the secretion of bile acids into bile and their return to portal circulation from the intestine.
Downregulation of Uptake: Simultaneously, FXR represses the transcription of transporters responsible for bile acid uptake. This includes the Na+-taurocholate cotransporting polypeptide (NTCP) in the liver and the Apical Sodium-Dependent Bile Acid Transporter (ASBT) in the intestine. frontiersin.orgresearchgate.net This negative feedback prevents the liver and intestinal cells from being overloaded with bile acids.
This dual regulatory function of FXR is critical for managing the enterohepatic circulation of all bile acids, including GLCA. researchgate.netfrontiersin.org
Protein Kinase C (PKC) Signaling Pathways
In addition to transcriptional regulation by FXR, bile acid transporter activity is also subject to rapid, post-translational modification through signaling pathways like Protein Kinase C (PKC). nih.gov PKC is a family of enzymes that can phosphorylate other proteins, altering their function or location within the cell. uzh.ch
This pathway provides a mechanism for short-term adjustments to bile acid flux. nih.gov For instance, certain PKC isoforms are implicated in the dynamic trafficking of transporters to and from the plasma membrane. Activation of specific PKC isoforms can lead to the retrieval of the NTCP transporter from the hepatocyte surface, which rapidly reduces the uptake of bile acids from the blood. nih.govuzh.ch Conversely, other PKC isoforms may be involved in inserting transporters into the membrane to increase transport capacity. nih.gov The cholestatic effects of some bile acids have been linked to their ability to activate specific PKC isoforms that mediate the removal of efflux transporters like MRP2 from the canalicular membrane. uzh.ch This complex signaling allows cells to respond swiftly to changes in bile acid concentrations.
Influence of Other Bile Acids and Xenobiotics on Transport
The transport of this compound, can be significantly influenced by the presence of other bile acids and xenobiotics (foreign compounds such as drugs and toxins). nih.govnih.gov This is primarily due to competition for the same transport proteins, which often have broad substrate specificity. frontiersin.orgresearchgate.net
Many transporters, including NTCP, OATPs, and ASBT, recognize and move a wide array of bile acid species. nih.govfrontiersin.org Consequently, high concentrations of one bile acid can competitively inhibit the transport of another. nih.gov Studies have demonstrated that GLCA is a potent inhibitor of the hASBT transporter, and its own transport can be affected by other bile acids. nih.gov
Similarly, numerous drugs and other xenobiotics are recognized as substrates or inhibitors of bile acid transporters. researchgate.netresearchgate.net For example, drugs like troglitazone (B1681588) sulfate (B86663) and ethinyl estradiol (B170435) have been shown to inhibit OSTα/β-mediated transport. researchgate.net When such compounds are present, they can compete with GLCA for binding to these transporters, potentially altering its absorption, distribution, and elimination, and disrupting the normal enterohepatic circulation. researchgate.netpnas.org
Molecular and Cellular Mechanisms of Action
Interaction with Nuclear Receptors
Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression. Bile acids, including GLCA, can modulate the activity of several of these receptors, influencing metabolic and detoxification pathways. nih.gov
Farnesoid X Receptor (FXR) Agonism and Antagonism
The Farnesoid X Receptor (FXR) is a critical nuclear receptor for regulating bile acid homeostasis. oup.com Bile acids are the natural ligands for FXR, and their binding affinity varies, with chenodeoxycholic acid (CDCA) being the most potent agonist, followed by lithocholic acid (LCA), deoxycholic acid (DCA), and cholic acid (CA). nih.gov Conjugated bile acids are known to be important for activating FXR signaling pathways. oup.commdpi.com Activation of FXR is central to the regulation of genes involved in the synthesis, transport, and metabolism of bile acids, thereby protecting hepatocytes from bile acid toxicity. nih.govnih.gov While its parent compound, LCA, is a known FXR ligand, specific studies detailing whether GLCA acts as a potent agonist or antagonist are not extensively characterized in the available literature. However, as a conjugated bile acid, it is an integral part of the bile acid pool that collectively modulates FXR activity. oup.com
Liver X Receptor (LXR) Interactions
The Liver X Receptors (LXRs) are nuclear receptors that play a key role in cholesterol, fatty acid, and glucose metabolism. While bile acids can generally influence these metabolic pathways, direct and specific interactions between glycolithocholic acid and LXR are not well-documented in current scientific literature. Some studies suggest that bile acids can indirectly influence pathways involving LXR, but a direct ligand-receptor relationship for GLCA has not been established. mdpi.com
Vitamin D Receptor (VDR) Interactions
The Vitamin D Receptor (VDR) is a nuclear receptor that is activated not only by its classical ligand, 1α,25-dihydroxyvitamin D3, but also by the secondary bile acid lithocholic acid (LCA). nih.govelsevierpure.commdpi.com LCA is recognized as an additional physiological ligand for VDR, and this interaction is an order of magnitude more sensitive compared to other nuclear receptors. nih.govelsevierpure.com This binding activates VDR, which then modulates the expression of target genes involved in xenobiotic metabolism, such as the enzyme CYP3A. nih.gov As the direct precursor to GLCA, the established interaction of LCA with VDR highlights a significant signaling pathway for this class of bile acids. The specific binding affinity and functional consequences of the glycine (B1666218) conjugation on VDR interaction are areas of ongoing investigation.
Interaction with G Protein-Coupled Receptors
Beyond nuclear receptors, GLCA also interacts with receptors on the cell surface, most notably G protein-coupled receptors (GPCRs), which mediate rapid cellular responses.
Takeda G-protein Receptor 5 (TGR5/GPBAR1) Activation
The Takeda G-protein Receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor that is potently activated by bile acids. nih.gov Secondary bile acids, particularly LCA and its conjugated forms, are among the most potent endogenous agonists for TGR5. mdpi.commdpi.com Glycolithocholic acid is a direct and effective activator of TGR5. uni-duesseldorf.de Upon binding, TGR5 activation stimulates intracellular signaling cascades, primarily through the production of cyclic AMP (cAMP), which in turn influences various physiological processes, including energy homeostasis, inflammation, and glucose metabolism. mdpi.comnih.gov
The potency of various bile acids as TGR5 agonists has been quantified, demonstrating the significant activity of GLCA.
| Bile Acid | EC₅₀ (μM) |
|---|---|
| Taurolithocholic acid (TLCA) | 0.29 |
| Lithocholic acid (LCA) | 0.53 |
| Glycolithocholic acid (GLCA) | 0.54 |
| Deoxycholic acid (DCA) | 1.0 |
| Chenodeoxycholic acid (CDCA) | 4.4 |
| Cholic acid (CA) | 7.7 |
EC₅₀ represents the concentration of a drug that gives a half-maximal response. A lower EC₅₀ value indicates a higher potency. nih.govuni-duesseldorf.de
Modulation of Specific Cellular and Biochemical Pathways
Glycolithocholic acid, sodium salt, a glycine conjugate of the secondary bile acid lithocholic acid (LCA), exerts its effects through complex interactions at the molecular level. caymanchem.com Its mechanisms of action are primarily mediated through the activation or antagonism of specific nuclear receptors and G protein-coupled receptors, which in turn regulate downstream cellular processes.
Regulation of Gene Expression
Glycolithocholic acid, and its precursor lithocholic acid (LCA), can modulate the expression of key genes involved in bile acid homeostasis and transport. LCA has been identified as an antagonist for the Farnesoid X receptor (FXR), a critical nuclear receptor in regulating bile acid synthesis. nih.gov By antagonizing FXR, LCA can down-regulate the expression of the bile salt export pump (BSEP), a major transporter for bile acids in the liver. nih.gov This antagonistic activity can disrupt the normal feedback regulation of bile acid synthesis. nih.govnih.gov
Bile acids, as a class, are known to function as signaling molecules that regulate the transcription of genes involved in their own synthesis and transport through FXR. nih.gov Activation of FXR typically induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of CYP7A1, the rate-limiting enzyme in bile acid synthesis. nih.gove-dmj.org The antagonistic action of LCA, and potentially glycolithocholic acid, on FXR represents a significant mechanism of gene expression regulation. nih.gov
| Receptor | Effect of Ligand (LCA) | Target Gene | Consequence |
| Farnesoid X receptor (FXR) | Antagonist with partial agonist activity | Bile Salt Export Pump (BSEP) | Decreased expression, potentially leading to cholestasis |
Influence on Lipid Metabolism
Glycolithocholic acid plays a role in the broader context of lipid and cholesterol metabolism, a primary function of all bile acids. nih.gov Bile acids are essential for the emulsification, digestion, and absorption of dietary lipids and fat-soluble vitamins. nih.govnih.gov They are also the main pathway for cholesterol catabolism in the body. nih.gov
Research has shown that specific forms of glycolithocholic acid can have distinct effects. Sulfated glycolithocholic acid has been observed to uncouple the secretion of biliary cholesterol and phospholipids (B1166683) from the secretion of bile acids in rats. bluetigerscientific.commoleculardepot.com More recent studies have highlighted the role of conjugated lithocholic acid in metabolic liver disease. It can activate the Takeda G protein-coupled receptor 5 (TGR5) in hepatocytes, which may lead to lipotoxicity and promote the progression of metabolic dysfunction-associated steatotic liver disease (MASLD) to steatohepatitis (MASH) by interfering with carnitine biosynthesis. nih.gov
The regulation of lipid metabolism is also tied to the activation of FXR. This nuclear receptor modulates the expression of genes involved in the synthesis of triglycerides and the efflux of cholesterol. creative-proteomics.comfrontiersin.org
| Pathway | Mediator | Mechanism | Outcome |
| Biliary Lipid Secretion | Sulfated Glycolithocholic Acid | Uncouples cholesterol and phospholipid secretion from bile acid secretion. bluetigerscientific.commoleculardepot.com | Altered biliary lipid composition. |
| Hepatocyte Lipotoxicity | Conjugated Lithocholic Acid / TGR5 | Activation of TGR5 disrupts carnitine biosynthesis. nih.gov | Promotion of lipotoxicity-induced cell death and inflammation. nih.gov |
| Cholesterol Homeostasis | Bile Acids / FXR | Regulation of genes for triglyceride synthesis and cholesterol efflux. creative-proteomics.comfrontiersin.org | Modulation of systemic lipid concentrations. |
Influence on Glucose Homeostasis
Bile acids are now recognized as endocrine signaling molecules that participate in the regulation of glucose homeostasis. nih.govamsterdamumc.nl A key mechanism is the activation of the Takeda G protein-coupled receptor 5 (TGR5). nih.gov TGR5 is expressed in various tissues, including intestinal enteroendocrine L-cells. e-dmj.orgresearchgate.net Activation of TGR5 by bile acids stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells. e-dmj.orgnih.govresearchgate.net
While the general class of bile acids influences glucose metabolism, the specific effects can vary. For instance, a study using Glycodeoxycholic Acid (GDCA), another conjugated bile acid, found only minimal effects on glucose and lipid homeostasis in healthy human subjects, despite effectively inhibiting primary bile acid synthesis. nih.govamsterdamumc.nl This suggests that the metabolic effects of individual bile acids can be highly specific.
| Receptor/Hormone | Location | Action | Effect on Glucose Homeostasis |
| TGR5 | Intestinal L-cells | Stimulates GLP-1 secretion. e-dmj.orgnih.gov | Promotes insulin secretion, improves glucose tolerance. researchgate.net |
| Farnesoid X receptor (FXR) | Liver, Intestine | Suppresses gluconeogenic genes via SHP. nih.gov | Contributes to lower blood glucose levels. |
Immunomodulatory Effects and Anti-inflammatory Mechanisms
Glycolithocholic acid may exert immunomodulatory and anti-inflammatory effects, primarily through the TGR5 receptor. The activation of TGR5 signaling was initially identified as an inhibitory pathway for lipopolysaccharide (LPS)-induced inflammatory responses in macrophages. nih.gov When a ligand binds to TGR5, it activates a Gsα subunit, leading to the production of cAMP, which can mediate anti-inflammatory effects. researchgate.netnih.gov
Studies on other bile acids, such as ursodeoxycholic acid (UDCA), have demonstrated direct immunosuppressive actions. UDCA has been shown to suppress the production of immunoglobulins (IgM, IgG, IgA) and various cytokines, including interleukin-2 (B1167480) (IL-2), interleukin-4 (IL-4), and interferon-gamma (IFN-γ). nih.gov These findings suggest that bile acids can modulate immune cell function, which may contribute to their therapeutic effects in certain inflammatory conditions. nih.gov
Antioxidant Mechanisms
The influence of glycolithocholic acid's precursor, lithocholic acid (LCA), on oxidative stress pathways appears to be pro-oxidant rather than antioxidant. Research in breast cancer cell models has shown that LCA can induce oxidative stress. nih.gov Specifically, LCA treatment was found to inhibit the activation of the nuclear factor erythroid 2-related factor 2 (NRF2), a key regulator of cellular antioxidant defenses. nih.gov
Furthermore, LCA was observed to decrease the expression of the antioxidant protein glutathione (B108866) peroxidase-3 (GPX3) while inducing the expression of pro-oxidant genes, such as NADPH oxidase 4 (NOX4) and inducible nitric oxide synthase (iNOS), which are major producers of reactive oxygen species (ROS) and nitric oxide, respectively. nih.gov This suggests that, at least in some contexts, LCA and its derivatives may contribute to cellular stress by disrupting the balance between pro-oxidant and antioxidant systems. nih.gov
| Pathway | Effect of Lithocholic Acid (LCA) | Key Molecules Affected | Outcome |
| NRF2/KEAP1 Antioxidant Pathway | Inhibition | NRF2 (decreased activation), KEAP1 | Impaired cellular antioxidant defense. nih.gov |
| Pro-oxidant Gene Expression | Induction | NOX4, iNOS (increased mRNA expression) | Increased production of ROS and nitric oxide. nih.gov |
| Antioxidant Protein Expression | Reduction | GPX3 (decreased protein expression) | Reduced antioxidant capacity. nih.gov |
Effects on Apoptosis Pathways
Evidence suggests that certain glycine-conjugated bile acids can induce apoptosis, or programmed cell death. For example, glycochenodeoxycholic acid (GCDCA) has been shown to induce apoptosis in hepatocytes. caymanchem.com This effect could be blocked by an inhibitor of protein kinase C (PKC), indicating the involvement of this signaling pathway. caymanchem.com
Moreover, the activation of TGR5 by conjugated lithocholic acid, which promotes lipotoxicity in the context of liver disease, can also lead to inflammation and cell death. nih.gov This indicates a mechanism where glycolithocholic acid could contribute to pathological cell death under certain conditions.
Impact on Bacterial Cell Membrane Integrity
Glycolithocholic acid, as a member of the bile acid family, is understood to possess antimicrobial properties, in part through its ability to compromise the integrity of bacterial cell membranes. The amphipathic nature of bile acids, including glycolithocholic acid, allows them to interact with and disrupt the lipid bilayers that form bacterial cell membranes hmdb.ca. This interaction can lead to a loss of membrane structural integrity, increased permeability, and the subsequent leakage of essential intracellular components.
Research on the closely related glycocholic acid (GCA) has demonstrated that it can significantly impact the membranes of Gram-negative bacteria. Studies have shown that GCA increases membrane permeability, which can lead to the leakage of cytoplasmic proteins nih.govnih.gov. This disruption of the membrane barrier also enhances the susceptibility of the bacteria to various antibiotics frontiersin.orgconsensus.app. The mechanism involves the bile acid molecules inserting themselves into the lipid membrane, which alters its architecture and function nih.gov. While this specific research was conducted on GCA, the fundamental physicochemical properties shared among bile salts suggest a similar mechanism of action for glycolithocholic acid. The disruption of the membrane's integrity is a key factor in the antimicrobial effects of bile acids in the gut, helping to control the microbial population.
Table 1: Effects of Glycocholic Acid (GCA) on Bacterial Cells
| Effect | Observation | Consequence |
|---|---|---|
| Increased Membrane Permeability | Demonstrated by N-phenyl-1-naphthylamine (NPN) uptake assay frontiersin.org. | Allows influx of harmful substances and efflux of essential cytoplasmic contents. |
| Compromised Membrane Integrity | Leads to leakage of cytoplasmic proteins nih.govnih.gov. | Disrupts cellular function and viability. |
| Enhanced Antibiotic Susceptibility | GCA augments the antimicrobial activity of different antibiotics nih.gov. | Lowers the minimum inhibitory concentration (MIC) of antibiotics. |
| Inhibition of Bacterial Growth | Observed in liquid culture for various Enterobacteriaceae species nih.govnih.gov. | Contributes to the control of bacterial populations in the intestine. |
Interfacial Activity and Surfactant Properties
Role in Lipid Emulsification and Absorption Mechanisms
This compound, plays a crucial role as a biological surfactant in the digestion and absorption of dietary lipids. Its primary function in this regard is the emulsification of fats within the aqueous environment of the small intestine oup.com. Dietary fats are largely insoluble in water and tend to form large globules, which presents a limited surface area for digestive enzymes to act upon studysmarter.co.ukyoutube.com.
As an amphipathic molecule, glycolithocholic acid possesses both a hydrophobic (lipid-soluble) and a hydrophilic (water-soluble) face. This structure allows it to position itself at the oil-water interface of fat globules. The hydrophobic steroid nucleus of the molecule adsorbs to the surface of the lipid droplet, while the hydrophilic glycine conjugate and hydroxyl groups face the surrounding aqueous medium. This action breaks down large fat globules into smaller, more stable emulsion droplets, a process that dramatically increases the surface area available for the action of pancreatic lipase (B570770) studysmarter.co.uknih.gov.
Once the lipids are hydrolyzed by lipase into fatty acids and monoglycerides, glycolithocholic acid and other bile salts are essential for the formation of mixed micelles. These are small, water-soluble aggregates that incorporate the products of fat digestion. The micelles transport these poorly soluble lipids through the unstirred water layer of the intestinal lumen to the surface of the enterocytes, the absorptive cells of the intestine, facilitating their absorption youtube.com.
Mechanisms of Enhanced Absorption of Co-administered Compounds
The surfactant properties of this compound, also enable it to act as a permeation enhancer, facilitating the absorption of co-administered drugs and other compounds that would otherwise have poor bioavailability nih.govnih.gov. The mechanisms behind this enhancement are multifaceted and involve direct interactions with the intestinal cell membrane.
One of the primary mechanisms is the fluidization of the cell membrane. By inserting into the phospholipid bilayer of the enterocytes, bile salts can disrupt the ordered structure of the membrane, thereby increasing its fluidity nih.govresearchgate.net. This transient and reversible increase in membrane permeability can enhance the transport of molecules across the intestinal epithelium through both transcellular (across the cells) and paracellular (between the cells) pathways nih.gov.
Furthermore, at higher concentrations, bile salts can form reverse micelles within the cell membrane, creating temporary aqueous pores that allow for the passage of hydrophilic compounds nih.gov. They have also been shown to open the tight junctions between intestinal epithelial cells, further promoting paracellular transport researchgate.net. Another proposed mechanism involves the extraction of membrane proteins or lipids, which can temporarily compromise the barrier function of the cell membrane nih.gov. Studies on sodium glycocholate have demonstrated its ability to significantly increase the permeation of drugs like morphine hydrochloride across mucosal tissues, an effect that is correlated with the concentration of the bile salt nih.gov. These actions collectively contribute to the increased absorption of a wide range of co-administered therapeutic agents.
Table 2: Mechanisms of Bile Salt-Mediated Absorption Enhancement
| Mechanism | Description | Route of Transport |
|---|---|---|
| Membrane Fluidization | Increases the fluidity of the phospholipid bilayer by partitioning into the membrane nih.govresearchgate.net. | Transcellular, Paracellular |
| Opening of Tight Junctions | Temporarily alters the proteins that form the tight junctions between epithelial cells researchgate.net. | Paracellular |
| Formation of Reverse Micelles | Creates transient aqueous channels within the cell membrane nih.gov. | Transcellular |
| Extraction of Membrane Components | May extract lipids or proteins from the cell membrane, increasing its permeability nih.gov. | Transcellular, Paracellular |
| Micellar Solubilization | Increases the solubility of lipophilic drugs in the aqueous intestinal fluid nih.gov. | Facilitates delivery to the cell surface |
Advanced Analytical Methodologies for Glycolithocholic Acid Research
Sample Preparation and Extraction Techniques
Effective sample preparation is a critical first step to ensure accurate and reproducible results in the analysis of glycolithocholic acid, sodium salt. The primary goals are to remove interfering substances such as proteins and phospholipids (B1166683), and to concentrate the analyte of interest. The choice of method depends on the sample matrix (e.g., plasma, serum, urine, feces) and the subsequent analytical technique. nih.govnih.govnih.gov
Solid Phase Extraction (SPE)
Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of bile acids, including glycolithocholic acid, from biological samples. nih.govsemanticscholar.org This method utilizes a solid sorbent packed in a cartridge to selectively retain the analyte while matrix interferences are washed away. sci-hub.se
A common approach involves using a C18 reversed-phase SPE cartridge. The general procedure includes the following steps:
Conditioning: The SPE cartridge is first conditioned with an organic solvent like methanol (B129727), followed by water, to activate the sorbent. semanticscholar.orgsci-hub.se
Sample Loading: The biological sample, often diluted with a buffer, is loaded onto the cartridge. uzh.ch For instance, serum samples may be diluted with an ammonium (B1175870) carbonate buffer before loading. uzh.ch
Washing: The cartridge is then washed with water or a weak organic solvent to remove hydrophilic interferences. semanticscholar.orgsci-hub.se
Elution: Finally, the retained glycolithocholic acid is eluted from the cartridge using a stronger organic solvent, such as methanol or acetonitrile (B52724). semanticscholar.orgsci-hub.se The eluent is then typically evaporated to dryness and reconstituted in a solvent compatible with the subsequent LC-MS analysis. semanticscholar.org
Oasis HLB cartridges are also frequently employed for the extraction of bile acids from samples like bile and urine. nih.gov The selection of the appropriate SPE sorbent and elution solvents is critical for achieving high recovery and purity of glycolithocholic acid.
Table 1: Example of SPE Sorbents and Conditions for Bile Acid Analysis
| Sorbent Type | Conditioning Solvent | Wash Solvent | Elution Solvent | Reference |
| C18 | Methanol, Water | Water | Methanol | semanticscholar.orgsci-hub.se |
| Oasis HLB | Methanol, Water | Water | Methanol | nih.gov |
Protein Precipitation Methods
Protein precipitation is a simpler and faster alternative to SPE for removing proteins from biological samples like plasma and serum. abcam.comphenomenex.com This technique involves the addition of a protein precipitating agent, typically an organic solvent or an acid, to the sample. phenomenex.comnih.gov
Acetonitrile and methanol are the most commonly used organic solvents for this purpose. nih.gov The general workflow is as follows:
Addition of Precipitant: A volume of cold acetonitrile or methanol, often containing an internal standard, is added to the plasma or serum sample. nih.govresearchgate.net The ratio of solvent to sample is typically high (e.g., 4:1 or greater) to ensure efficient protein removal. nih.gov
Vortexing and Centrifugation: The mixture is vortexed to ensure thorough mixing and then centrifuged at high speed to pellet the precipitated proteins. researchgate.net
Supernatant Collection: The resulting supernatant, which contains the dissolved glycolithocholic acid, is carefully transferred to a new tube. researchgate.net
Evaporation and Reconstitution: The supernatant is then evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a mobile phase-compatible solvent for LC-MS analysis. researchgate.net
The efficiency of protein removal can be influenced by the choice of precipitant, the solvent-to-sample ratio, and the incubation temperature and time. nih.govsci-hub.se While simple and cost-effective, protein precipitation may be less effective at removing other matrix components like phospholipids compared to SPE. nih.gov
Table 2: Comparison of Common Protein Precipitation Solvents
| Precipitating Agent | Typical Ratio (Solvent:Sample) | Key Advantages | Key Disadvantages | Reference |
| Acetonitrile | 4:1 to 8:1 | High protein removal efficiency, good for many analytes. | May co-precipitate some analytes. | nih.govnih.gov |
| Methanol | 3:1 to 10:1 | Often provides good recovery for a wide range of analytes. | Can be less efficient at precipitating certain proteins compared to acetonitrile. | nih.govabcam.com |
| Trichloroacetic Acid (TCA) | Varies | Very effective at precipitating proteins. | Can denature proteins and may require removal before analysis. | nih.gov |
| Zinc Sulfate (B86663) | Varies | Effective for protein removal. | May introduce inorganic salts that can interfere with MS analysis. | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches
Liquid chromatography coupled with mass spectrometry (LC-MS) is the cornerstone of modern bile acid analysis, offering unparalleled sensitivity and specificity for the quantification of this compound. nih.gov This powerful combination allows for the separation of closely related bile acid isomers and their precise detection and quantification. nih.gov
Ultra-High Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry (UHPLC-QQQ)
UHPLC-QQQ is a widely used platform for the targeted quantification of bile acids, including glycolithocholic acid. researchgate.nethplc.eu UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm) to achieve faster separations and higher resolution compared to traditional HPLC. sigmaaldrich.comthermofisher.com The triple quadrupole mass spectrometer operates in multiple reaction monitoring (MRM) mode, providing excellent sensitivity and selectivity. researchgate.net
In a typical UHPLC-QQQ method for glycolithocholic acid analysis, a reversed-phase column, such as a C18 or a specialized bile acid column, is used for separation. researchgate.netnih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, with additives such as formic acid or ammonium acetate (B1210297) to improve chromatographic peak shape and ionization efficiency. researchgate.netnih.gov
Table 3: Illustrative UHPLC-QQQ Parameters for Glycolithocholic Acid Analysis
| Parameter | Typical Setting | Reference |
| UHPLC System | ||
| Column | C18 or Bile Acid specific column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm) | nih.gov |
| Mobile Phase A | Water with 0.01% Acetic Acid and 5 mmol/L Ammonium Acetate | nih.gov |
| Mobile Phase B | Acetonitrile with 0.01% Acetic Acid | nih.gov |
| Gradient | A time-programmed gradient from low to high organic phase concentration | nih.gov |
| Flow Rate | 0.3 - 0.5 mL/min | nih.gov |
| Column Temperature | 40-50 °C | nih.govnih.gov |
| QQQ-MS System | ||
| Ionization Mode | Negative Electrospray Ionization (ESI-) | researchgate.netnih.gov |
| MRM Transition | Precursor ion (m/z) -> Product ion (m/z) | nih.govproteomics.com.au |
| Dwell Time | Typically a few milliseconds per transition | forensicrti.org |
The selection and optimization of MRM transitions are crucial for the specificity of the assay. nih.gov
Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)
UPLC-QTOF-MS is a powerful technique for both the identification and quantification of bile acids. massbank.eu QTOF mass spectrometers provide high-resolution and accurate mass measurements, which aids in the confident identification of compounds and can help to differentiate between isobaric species. massbank.eu
This methodology is particularly useful for untargeted metabolomics studies aiming to discover novel bile acid metabolites. researchgate.net For glycolithocholic acid, UPLC-QTOF-MS can provide its accurate mass, which is then compared to theoretical values for confirmation. sci-hub.se The fragmentation pattern (MS/MS spectrum) obtained with a QTOF instrument can also be used for structural elucidation. sci-hub.seportlandpress.com
The UPLC conditions for a QTOF-MS analysis are generally similar to those used for UHPLC-QQQ, employing reversed-phase columns and gradient elution. researchgate.netnih.gov
Table 4: Key Features of UPLC-QTOF-MS in Glycolithocholic Acid Research
| Feature | Description | Benefit for Glycolithocholic Acid Analysis | Reference |
| High Mass Resolution | The ability to distinguish between ions with very similar mass-to-charge ratios. | Provides high confidence in the identification of glycolithocholic acid and helps to resolve it from other co-eluting compounds with similar masses. | massbank.eu |
| Accurate Mass Measurement | The ability to measure the mass of an ion with high precision (typically <5 ppm error). | Allows for the determination of the elemental composition of glycolithocholic acid, further confirming its identity. | sci-hub.semassbank.eu |
| MS/MS Fragmentation | Provides structural information by fragmenting the precursor ion. | The fragmentation pattern of glycolithocholic acid can be used for its unambiguous identification and to distinguish it from its isomers. | sci-hub.seportlandpress.com |
| Untargeted Analysis | The ability to acquire data for all ions within a specified mass range. | Enables the discovery of new or unexpected bile acid metabolites in addition to the targeted analysis of glycolithocholic acid. | researchgate.net |
LC-MS/MS with Multiple Reaction Monitoring (MRM) and Selected Reaction Monitoring (SRM)
LC-MS/MS with MRM or SRM is the gold standard for the quantitative analysis of known compounds like glycolithocholic acid in complex mixtures. nih.govforensicrti.org Both MRM and SRM are tandem mass spectrometry techniques performed on triple quadrupole instruments that offer exceptional sensitivity and selectivity. forensicrti.orgnih.gov
The terms are often used interchangeably, with SRM referring to the monitoring of a single product ion from a precursor ion, while MRM involves monitoring multiple product ions from one or more precursor ions. forensicrti.orgnih.gov This targeted approach works by isolating a specific precursor ion (the deprotonated molecule of glycolithocholic acid in negative ion mode) in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific fragment ion in the third quadrupole. forensicrti.org
For glycine-conjugated bile acids like glycolithocholic acid, a characteristic neutral loss of the glycine (B1666218) moiety (or a fragment thereof) is often observed. The most common product ion for glycine conjugates is m/z 74. nih.govnagoya-u.ac.jp
Table 5: Example of MRM Transitions for Glycolithocholic Acid
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Glycolithocholic acid | 432.3 | 74.1 | Negative | proteomics.com.au |
| Glycolithocholic acid | 432.2 | 74.0 | Negative |
The high specificity of MRM/SRM analysis minimizes interference from the sample matrix, leading to highly accurate and precise quantification, with limits of detection often in the low nanomolar to picomolar range. nih.govforensicrti.org
LC-Ion Mobility-High Resolution Mass Spectrometry (LC-IM-HRMS) for Isomer Characterization
The analysis of bile acids is complicated by the existence of numerous isomers, which are molecules with the same mass but different structural arrangements. nih.govacs.org Traditional liquid chromatography-mass spectrometry (LC-MS) methods may not always be sufficient to distinguish between these isomers. nih.govacs.orgnih.gov The integration of ion mobility (IM) spectrometry with high-resolution mass spectrometry (HRMS) provides an additional dimension of separation based on the size, shape, and charge of the ions, enhancing the ability to resolve and identify isomeric species. nih.govacs.orgnih.govlcms.cz
LC-IM-HRMS is a powerful tool for separating isomeric and isobaric compounds because the ion mobility separation is orthogonal to liquid chromatography. lcms.cz This technique has been successfully applied to the analysis of bile acid profiles in various biological samples, including feces and serum. lcms.cz By measuring the collision cross-section (CCS) values of bile acids, researchers can create libraries for more confident identification. lcms.czacs.org Studies have shown that CCS values are highly reproducible, with relative standard deviations (RSD) below 0.3%, indicating the robustness of this methodology. lcms.cz The use of different drift gases, such as argon, nitrogen, and carbon dioxide, can further optimize the separation of bile acid isomers. nih.govacs.org Furthermore, analyzing different ionic species, like dimers and various cation adducts, can improve the separation of isomers that may otherwise overlap. nih.govacs.orgnih.gov This advanced technique significantly increases the confidence in compound annotation compared to conventional LC-MS methods. lcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust technique for the analysis of bile acids, including glycolithocholic acid. shimadzu.comrestek.com While liquid chromatography-mass spectrometry (LC-MS/MS) is frequently used, GC-MS is often preferred when more reliable separation of structurally similar bile acids is required. shimadzu.com A key consideration for GC-MS analysis of bile acids is the need for derivatization. Due to their relatively high molecular weight and low volatility, bile acids must be chemically modified to make them suitable for gas chromatography. shimadzu.comrestek.com This typically involves the trimethylsilylation of hydroxyl groups and methylation of the carboxyl group. shimadzu.com
The derivatization process is a critical step, and the choice of reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), can influence the outcome of the analysis. restek.com Once derivatized, the bile acids can be separated on a GC column and detected by a mass spectrometer. restek.comjscimedcentral.com GC-MS methods have demonstrated good linearity and reproducibility for the quantification of a wide range of bile acids. shimadzu.com For instance, one method showed a dynamic range of 100 times or more with a coefficient of determination (R²) ≥ 0.995 for 22 different bile acids. shimadzu.com The stability of the derivatized samples is also an important factor, with studies showing satisfactory reproducibility of 70% to 120% for most bile acids after 20 hours. shimadzu.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of molecules, including bile acids like glycolithocholic acid. While less commonly used for routine quantification compared to mass spectrometry-based methods, NMR provides invaluable information about the chemical structure and conformation of these compounds. Both ¹H NMR and ¹³C NMR are utilized in bile acid research.
Future advancements in NMR techniques may offer even more sensitive and specific methods for bile acid analysis, contributing to a deeper understanding of their structure-function relationships. nih.gov
Immunochemical Assays (e.g., ELISA)
Immunochemical assays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a sensitive and specific method for the detection and quantification of glycolithocholic acid, often in its sulfated form. nih.govmedkoo.comnii.ac.jp These assays are based on the highly specific binding between an antibody and its target antigen. nih.govnih.gov For the analysis of glycolithocholic acid sulfate, monoclonal antibodies have been developed that specifically recognize this metabolite. nih.govmedkoo.comnii.ac.jp
The ELISA method typically involves immobilizing a specific antibody onto a microtiter plate. nih.gov When a sample containing the target analyte, such as urine, is added, the analyte binds to the antibody. nih.gov An enzyme-labeled antigen is then introduced, which competes for binding sites. nih.gov The subsequent enzymatic reaction produces a color change that can be measured, allowing for the quantification of the analyte. nih.govnih.gov The sensitivity of ELISA can reach the nanogram level. nih.gov
These assays have been validated for use in clinical samples, demonstrating good parallelism, recovery, and low intra- and inter-assay variance. nih.gov The specificity of the ELISA for glycolithocholic acid sulfate has been confirmed by enzymatic deconjugation, which results in a significant decrease in the measured levels. nih.gov
Method Validation and Quantification Strategies
Robust and reliable quantification of glycolithocholic acid requires rigorous method validation to ensure accuracy, precision, and sensitivity. This involves the use of internal standards, the generation of calibration curves, and the determination of detection and quantification limits.
The use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in mass spectrometry-based methods. nih.govcaymanchem.comcaymanchem.comavantiresearch.com For the analysis of glycolithocholic acid, deuterated glycolithocholic acid (e.g., glycolithocholic acid-d4) is the ideal internal standard. nih.govcaymanchem.comcaymanchem.comavantiresearch.com These standards have the same chemical properties and chromatographic behavior as the endogenous analyte but a different mass due to the presence of deuterium (B1214612) atoms. avantiresearch.com
By adding a known amount of the deuterated internal standard to the sample before processing, any variations in sample preparation, extraction, and instrument response can be corrected for. nih.govresearchgate.net This stable-isotope dilution approach significantly improves the accuracy and precision of the quantification. nih.gov Deuterated internal standards for glycolithocholic acid are commercially available and are intended for use in both GC-MS and LC-MS applications. caymanchem.comcaymanchem.com
| Internal Standard | Chemical Formula | Molecular Weight | Intended Use | Reference |
|---|---|---|---|---|
| Glycolithocholic acid-d4 | C26H39D4NO4 | 437.7 | Quantification of glycolithocholic acid by GC- or LC-MS | caymanchem.comcaymanchem.com |
The establishment of a linear dynamic range through the use of calibration curves is essential for the accurate quantification of glycolithocholic acid. shimadzu.comjscimedcentral.comnih.govthermofisher.com Calibration standards are prepared by diluting a stock solution of the analyte to create a series of known concentrations. nih.govthermofisher.com These standards are then analyzed using the chosen analytical method, and a calibration curve is constructed by plotting the instrument response against the concentration. shimadzu.comnih.gov The concentration of the analyte in unknown samples can then be determined by interpolating its response on this curve. researchgate.net
The lower limit of quantification (LLOQ) is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. jscimedcentral.comnih.govthermofisher.com The limit of detection (LOD) is the lowest concentration of the analyte that can be distinguished from the background noise but not necessarily quantified with accuracy. nih.gov For LC-MS/MS methods, LLOQs for bile acids, including glycolithocholic acid, are often in the low ng/mL range, with some methods achieving detection down to the picomolar or nanomolar level. nih.govthermofisher.com For example, one validated LC-MS/MS method reported an LLOQ of 5 ng/mL for 15 different bile acids. nih.gov Another study using LC-MS/MS reported an LLOQ in the range of 0.1 to 0.5 nM. thermofisher.com
| Method | Analyte | Linear Range | LLOQ | LOD | Reference |
|---|---|---|---|---|---|
| LC-MS/MS | 15 Bile Acids | 5 ng/mL - 5000 ng/mL | 5 ng/mL | Not Reported | nih.gov |
| LC-MS/MS | Multiple Bile Acids | 1 nM - 1000 nM | 0.1 - 0.5 nM | 0.1 - 0.5 nM | thermofisher.com |
| GC-MS | Selected Bile Acids | 0.25 - 5.00 µmol/g | 0.25 µmol/g | 0.25 µmol/g | jscimedcentral.com |
| ELISA (for Glycocholic Acid) | Glycocholic Acid | 0.02 - 0.18 µg/mL | Not Reported | 0.01 µg/mL | nih.gov |
Assessment of Sensitivity, Specificity, and Robustness
The validation of analytical methods for GLCA is crucial to ensure the reliability of research findings. Key performance characteristics that are rigorously assessed include sensitivity, specificity, and robustness.
Sensitivity refers to the lowest concentration of GLCA that can be reliably detected and quantified. For bile acids, including GLCA, methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have demonstrated excellent sensitivity. hmdb.cakegg.jp For instance, some LC-MS/MS methods can achieve a lower limit of quantification (LLOQ) in the low nanomolar range, which is essential for detecting the often low physiological concentrations of specific bile acids in circulation. hmdb.ca One study reported an LLOQ of 5 ng/mL for a panel of 15 bile acids, including GLCA. hmdb.cakegg.jp Another method achieved even lower limits of detection (LLOD) and quantitation (LLOQ) ranging from 0.1 to 0.5 nM. hmdb.ca
Specificity is the ability of the analytical method to differentiate and quantify GLCA in the presence of other structurally similar compounds, particularly its isomers. This is a significant challenge in bile acid analysis due to the existence of numerous isobaric species (compounds with the same mass). hmdb.cakegg.jp High-resolution chromatographic separation, typically using ultra-high-performance liquid chromatography (UHPLC), coupled with tandem mass spectrometry (MS/MS) provides high specificity. hmdb.cakegg.jp The use of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode further enhances specificity, allowing for the accurate quantification of GLCA without interference from other bile acids. kegg.jp
Robustness reflects the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters, demonstrating its reliability for routine use. For GLCA analysis, robustness is assessed by evaluating the impact of variations in factors such as mobile phase composition, column temperature, and sample preparation procedures. nih.gov A robust method will consistently deliver accurate and precise results, as demonstrated by stability assessments showing that GLCA can be stable in samples for extended periods under various storage conditions. For example, one study showed that several bile acid species were stable for 15 days at room temperature, 4°C, and -20°C. hmdb.cakegg.jp
The table below summarizes key validation parameters for a typical LC-MS/MS method used for the quantification of bile acids, including Glycolithocholic Acid.
| Validation Parameter | Typical Performance Metric | Significance for GLCA Analysis |
| Linearity (r²) | >0.99 hmdb.cakegg.jp | Ensures a direct and proportional relationship between the measured signal and the concentration of GLCA over a defined range. |
| Accuracy | 85-115% hmdb.cakegg.jp | Reflects the closeness of the measured concentration to the true value, ensuring the data is correct. |
| Precision (CV%) | <15% ebi.ac.uk | Indicates the degree of scatter between a series of measurements, ensuring the reproducibility of the results. |
| Recovery | 92-110% hmdb.cakegg.jp | Measures the efficiency of the extraction process, ensuring that a consistent and known amount of GLCA is analyzed. |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL hmdb.cakegg.jphmdb.ca | Defines the lowest concentration of GLCA that can be quantified with acceptable accuracy and precision. |
Metabolomics and Lipidomics Approaches in Bile Acid Profiling
Metabolomics and lipidomics are powerful "omics" technologies that provide a comprehensive snapshot of the small molecules present in a biological system. These approaches are invaluable for understanding the broader metabolic context of GLCA.
Metabolomic analysis of bile acids can be broadly categorized into two approaches: targeted and untargeted analysis. metabolon.comcreative-proteomics.com
Targeted metabolomics focuses on the quantitative analysis of a predefined set of metabolites, such as a specific panel of bile acids including GLCA. metabolon.comcreative-proteomics.com This approach utilizes optimized analytical methods, often involving stable isotope-labeled internal standards for each analyte, to achieve high sensitivity, specificity, and accurate quantification. ebi.ac.uk Targeted methods are hypothesis-driven and are often employed to validate findings from untargeted studies or to accurately measure known biomarkers. metabolon.com For example, a targeted analysis might be used to precisely determine the concentration of GLCA in the plasma of patients with a specific liver disease compared to a healthy control group. ebi.ac.uk
Untargeted metabolomics , on the other hand, aims to comprehensively measure as many metabolites as possible in a sample, without pre-selection. metabolon.comcreative-proteomics.com This discovery-driven approach is ideal for identifying novel biomarkers and generating new hypotheses. metabolon.com In the context of GLCA, an untargeted analysis could reveal previously unknown associations between GLCA and other metabolic pathways that are altered in a particular physiological or pathological state. nih.gov While providing a broad overview, untargeted methods are generally less sensitive and provide relative quantification compared to targeted approaches. creative-proteomics.com
The table below outlines the key differences between targeted and untargeted metabolomic approaches for GLCA research.
| Feature | Targeted Metabolomics | Untargeted Metabolomics |
| Scope | Predefined list of metabolites, including GLCA metabolon.comcreative-proteomics.com | Global profiling of all detectable metabolites metabolon.comcreative-proteomics.com |
| Goal | Accurate quantification, hypothesis testing metabolon.com | Biomarker discovery, hypothesis generation metabolon.com |
| Quantification | Absolute or relative quantification metabolon.com | Primarily relative quantification metabolon.com |
| Sensitivity & Specificity | High creative-proteomics.com | Lower compared to targeted methods creative-proteomics.com |
| Compound Identification | Confirmed with authentic standards | Tentative, requires further validation |
Lipidomics , a sub-field of metabolomics, focuses specifically on the global analysis of lipids. Given that bile acids are derived from cholesterol, lipidomic approaches are highly relevant to understanding GLCA's role in lipid metabolism. nih.govbevital.no Untargeted lipidomics can simultaneously profile a wide range of lipid species alongside bile acids, providing a comprehensive view of the lipid landscape. nih.gov
Following the identification and quantification of metabolites through metabolomics studies, pathway enrichment analysis is a crucial bioinformatic step to interpret the biological significance of the observed changes. Databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and the Human Metabolome Database (HMDB) are instrumental in this process. kegg.jpkegg.jpnih.govkegg.jp
KEGG is a collection of databases dealing with genomes, biological pathways, diseases, drugs, and chemical substances. genome.jp By mapping the differentially expressed metabolites from a study onto the KEGG pathways, researchers can identify metabolic pathways that are significantly impacted. For GLCA, relevant KEGG pathways include "Primary bile acid biosynthesis" (map00120) and "Secondary bile acid biosynthesis" (ko00121). kegg.jpkegg.jpkegg.jp For example, an increase in GLCA levels in a particular condition might be linked to an upregulation of the secondary bile acid biosynthesis pathway.
HMDB is a comprehensive, web-based bioinformatics database containing detailed information about small molecule metabolites found in the human body. hmdb.ca It provides a wealth of information on individual metabolites, including their chemical, clinical, and biochemical properties. For Glycolithocholic acid (HMDB0000698), the HMDB provides details on its structure, synonyms, associated diseases, and metabolic pathways. hmdb.canih.gov This information is crucial for placing GLCA within the broader context of human metabolism.
The table below lists the key database identifiers and pathway information for Glycolithocholic Acid.
| Database | Identifier | Relevant Pathway Information |
| KEGG Compound | C15557 ebi.ac.uknih.govgenome.jp | Involved in Secondary bile acid biosynthesis kegg.jpkegg.jp |
| Human Metabolome Database (HMDB) | HMDB0000698 hmdb.canih.govmetabolomicscentre.ca | Associated with Primary and Secondary bile acid biosynthesis, and various congenital metabolic disorders. nih.gov |
By leveraging these advanced analytical and bioinformatic tools, researchers can gain a detailed and comprehensive understanding of the role of this compound, in biological systems.
Preclinical Research Models and Experimental Systems
In Vitro Cellular and Tissue Models
Hepatocyte Culture Models (e.g., Primary Hepatocytes, Sandwich-Cultured Human Hepatocytes (SCHHs), HepaRG Cells, Intrahepatic Cholangiocyte Organoids (ICO-heps))
Glycolithocholic acid (GLCA), a glycine-conjugated form of the secondary bile acid lithocholic acid (LCA), has been investigated in various hepatocyte culture models to understand its role in liver physiology and pathology. caymanchem.comglpbio.com These in vitro systems aim to replicate the complex functions of the liver, providing insights into bile acid metabolism, transport, and toxicity.
Primary Hepatocytes and Sandwich-Cultured Human Hepatocytes (SCHHs):
Primary hepatocytes, freshly isolated from liver tissue, are considered the gold standard for in vitro liver studies due to their high metabolic capacity and expression of liver-specific transporters. core.ac.uk Sandwich-cultured human hepatocytes (SCHHs) are a refined model where hepatocytes are cultured between two layers of collagen, which helps maintain their polarity, viability, and functionality for extended periods. core.ac.uknih.gov
Studies using SCHHs have been instrumental in understanding the disposition of bile acids. nih.gov These models have demonstrated their utility in assessing the biliary excretion of compounds and have been used to investigate the effects of drugs on bile acid transport. core.ac.uknih.gov For instance, research has shown that fetal hepatocytes in culture have a lower biliary excretion index for taurocholic acid (TCA), a substrate for the Bile Salt Export Pump (BSEP), compared to adult hepatocytes, which correlates with lower BSEP mRNA expression in fetal cells. nih.gov While specific data on GLCA in these primary models is limited in the provided search results, the established functionality of these systems makes them suitable for investigating GLCA's transport and metabolic fate.
HepaRG Cells:
HepaRG cells are a human-derived bipotent progenitor cell line that can differentiate into both hepatocyte-like and cholangiocyte-like cells. oup.comnih.gov They represent a valuable tool for studying liver functions, including bile acid synthesis and toxicity, as they express key hepatic transporters and metabolic enzymes. oup.comnih.gov
HepaRG cells have been shown to produce and secrete primary bile acids, although the proportions may differ from those in the human liver. oup.com Research has demonstrated that these cells are susceptible to bile acid-induced toxicity at concentrations consistent with cholestatic conditions, mirroring the response of primary human hepatocytes. nih.gov In studies investigating the effects of cholestatic drugs like cyclosporine A, HepaRG cells have been used to demonstrate the intracellular accumulation of endogenous bile acids. oup.com While direct studies focusing solely on GLCA in HepaRG cells are not detailed, the model's proven utility in general bile acid research suggests its applicability for studying GLCA's effects.
Intrahepatic Cholangiocyte Organoids (ICO-heps):
Intrahepatic cholangiocyte organoids (ICOs) are three-dimensional structures derived from human adult intrahepatic bile ducts that can be differentiated into hepatocyte-like cells (ICO-heps). medium.comwur.nl These organoids offer a model that can be expanded long-term and can self-organize, mimicking the in vivo architecture. medium.comunizar.es
Comparative studies have evaluated the bile acid synthesis and secretion capabilities of ICO-heps alongside SCHHs and HepaRG cells. wur.nlresearchgate.net These studies have shown that while ICO-heps do produce bile acids, the levels are generally lower compared to SCHHs and HepaRG cells. wur.nl The bile acid profile of HepaRG cells was found to be most similar to the in vivo human situation, making them a practical model for cholestasis testing. wur.nl The development of these organoid models, including branching cholangiocyte organoids (BRCOs), provides a promising platform for personalized medicine and for studying the pathogenesis of cholangiopathies. medium.com
Table 1: Comparison of In Vitro Hepatocyte Models for Bile Acid Research
| Model | Description | Advantages | Limitations | Reference |
| Primary Hepatocytes | Freshly isolated liver cells. | Gold standard for metabolic and transport studies. | Rapid loss of phenotype and viability in conventional culture. | core.ac.uk |
| Sandwich-Cultured Human Hepatocytes (SCHHs) | Primary hepatocytes cultured between two layers of collagen gel. | Maintains polarity, viability, and function for longer periods. Useful for studying biliary excretion. | Limited availability of fresh human tissue. | core.ac.uknih.gov |
| HepaRG Cells | Human bipotent progenitor cell line. | Differentiates into hepatocyte and cholangiocyte-like cells; expresses key transporters and enzymes. Reproducible and scalable. | Bile acid profile may differ from in vivo. | oup.comnih.gov |
| Intrahepatic Cholangiocyte Organoids (ICO-heps) | 3D structures from adult bile ducts differentiated into hepatocyte-like cells. | Long-term expansion, self-organization, potential for personalized medicine. | Lower bile acid production compared to other models. | medium.comwur.nl |
Intestinal Epithelial Cell Models (e.g., Caco-2 Cell Layers)
The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is a widely used in vitro model for studying the intestinal epithelium. When cultured, these cells differentiate to form a polarized monolayer with tight junctions, mimicking the barrier and transport functions of the small intestine. nih.gov
In the context of Glycolithocholic acid (GLCA) and other bile acids, Caco-2 cell layers are instrumental for investigating intestinal permeability, transport mechanisms, and potential toxicity. Studies have shown that bile acids, including the parent compound of GLCA, lithocholic acid (LCA), can pass through Caco-2 monolayers. nih.gov This model allows for the quantification of compounds in both the apical (luminal) and basolateral (serosal) chambers of transwell systems, providing insights into intestinal absorption. nih.gov
Research has utilized Caco-2 cells to evaluate the effects of various compounds on intestinal integrity and bile acid transport. For example, the impact of bile salt hydrolase (BSH) inhibitors on Caco-2 cell viability and epithelial barrier function has been assessed by measuring the permeability of markers like FITC-dextran. nih.gov Furthermore, studies have investigated the influence of antibiotics on bile acid transport across Caco-2 cell layers, revealing that certain antibiotics can inhibit the translocation of bile acids like taurocholic acid (TCA). nih.gov
The detoxification of LCA and its conjugated forms, such as GLCA, has also been studied in Caco-2 cells. These cells are known to express enzymes involved in sulfonation, a key detoxification pathway for LCA, converting it to lithocholic acid sulfate (B86663) (LCA-S). frontiersin.org Similarly, GLCA can undergo sulfonation to form glycolithocholic acid sulfate (GLCA-S). frontiersin.org
Table 2: Applications of Caco-2 Cell Models in Bile Acid Research
| Research Area | Key Findings | Reference |
| Intestinal Permeability | Bile acids like LCA can cross the Caco-2 cell monolayer, indicating intestinal absorption. | nih.gov |
| Barrier Integrity | The model is used to assess damage to epithelial integrity by measuring the passage of fluorescent markers. | nih.gov |
| Transport Inhibition | The effect of substances like antibiotics on the active transport of bile acids across the intestinal barrier can be quantified. | nih.gov |
| Detoxification | Caco-2 cells express enzymes like SULT2A1 that detoxify LCA and GLCA through sulfonation. | frontiersin.org |
Macrophage Cell Culture Models for Inflammation Studies
Macrophage cell culture models are essential for investigating the inflammatory and anti-inflammatory properties of bile acids, including Glycolithocholic acid (GLCA). These models typically involve the use of cell lines like RAW264.7 (a mouse macrophage line) or primary macrophages derived from bone marrow (BMDMs) or human monocytes. nih.govnih.gov
Studies have demonstrated that certain conjugated bile acids can exert anti-inflammatory effects in macrophages stimulated with pro-inflammatory agents like lipopolysaccharide (LPS). For instance, taurocholic acid (TCA) and glycocholic acid (GCA) have been shown to significantly inhibit the LPS-induced secretion of pro-inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophages. nih.gov This inhibition of inflammatory responses is a key area of investigation.
The molecular mechanisms underlying these effects are also explored in macrophage models. The activation of the farnesoid X receptor (FXR), a nuclear receptor involved in bile acid homeostasis and inflammation, has been identified as a potential mediator of the anti-inflammatory actions of some bile acids. nih.gov Additionally, the NLRP3 inflammasome, a key component of the innate immune system that triggers inflammation, is another target of interest. Some bile acids have been shown to suppress NLRP3 inflammasome activation in macrophages. nih.gov
Furthermore, research has explored the impact of specific bile acids on macrophage differentiation and polarization. For example, glycochenodeoxycholic acid (GCDCA) has been studied for its effect on the differentiation of human monocytes into macrophages and their subsequent response to inflammatory stimuli. portlandpress.com These studies help to elucidate how bile acids might modulate the immune response in inflammatory conditions. The role of high salt in activating immune cells like macrophages and its connection to inflammation and hypertension is also an active area of research. researchgate.net
Recombinant UGT Isoform Systems for Enzyme Inhibition Studies
Recombinant UGT (UDP-glucuronosyltransferase) isoform systems are a critical in vitro tool for studying the metabolism of drugs and endogenous compounds, including bile acids. These systems utilize specific human UGT isoforms, such as UGT1A1, UGT1A3, UGT1A4, and UGT2B7, which are expressed in systems like baculovirus-infected insect cells. nih.gov This allows for the investigation of the specific metabolic pathways and potential for drug-drug interactions through enzyme inhibition.
The primary application of these systems in the context of bile acids is to determine which UGT isoforms are responsible for their glucuronidation and to assess the inhibitory potential of various bile acids on these enzymes. nih.gov Glucuronidation is a major detoxification pathway for bile acids, increasing their water solubility and facilitating their elimination. nih.gov
Studies have used a panel of recombinant UGT isoforms to screen the inhibitory effects of a wide range of bile acids. For example, taurolithocholic acid (TLCA) has been shown to be a potent inhibitor of several UGT isoforms, including UGT1A1, UGT1A3, UGT1A4, and UGT2B7. nih.gov In contrast, other bile acids like glycocholic acid (GCA) showed weak or no inhibition towards most of the tested UGTs. nih.gov Such studies are crucial for predicting potential metabolic disorders that could arise from the accumulation of certain bile acids, which might inhibit the clearance of other drugs or endogenous substances.
The structure-activity relationship of bile acid inhibition of UGTs is also a key area of investigation using these recombinant systems. By comparing the inhibitory profiles of different bile acids, researchers can identify the structural features that determine their inhibitory potency and specificity towards different UGT isoforms. nih.gov While specific data on Glycolithocholic acid's inhibitory profile was not detailed in the provided search results, these systems are the standard for generating such crucial metabolic information.
In Vivo Animal Models
Rodent Models (e.g., mice, rats) for Metabolic and Hepatic Studies
Rodent models, particularly mice and rats, are fundamental in preclinical research to investigate the metabolic and hepatic effects of Glycolithocholic acid (GLCA) and other bile acids in a whole-organism context. These models allow for the study of complex physiological processes such as enterohepatic circulation, gut microbiota interactions, and the development of liver diseases.
In mice, GLCA levels have been shown to be altered under various conditions. For instance, feeding mice a diet supplemented with ursodeoxycholic acid leads to an increase in hepatic GLCA levels. caymanchem.comglpbio.com Conversely, treatment of lean and diet-induced obese mice with a modified peptide hormone, PEG-obestatin, resulted in decreased plasma levels of GLCA. caymanchem.com Furthermore, studies on mice with hepatocyte-specific knockout of phospholipase D1 (PLD1) on a high-fat, high-cholesterol diet showed significant alterations in intestinal GLCA levels compared to wild-type mice on the same diet. researchgate.net
Rat models have also been employed to study the impact of diet on bile acid metabolism. In a study on salt-sensitive hypertension, rats fed a high-salt diet exhibited significantly increased levels of several bile acids, including GLCA. nih.gov This increase was positively correlated with markers of endothelial dysfunction and inflammation, such as endothelin-1 (B181129) (ET-1) and tumor necrosis factor-α (TNF-α). researchgate.netnih.gov
Humanized mouse models, which have livers repopulated with human hepatocytes, are a more recent advancement. These models are particularly valuable because they better replicate human-specific aspects of bile acid metabolism, such as the predominance of glycine (B1666218) conjugation over taurine (B1682933) conjugation, which is characteristic of humans but not of conventional mice. nih.gov
Table 3: Findings in Rodent Models Related to Glycolithocholic Acid (GLCA)
| Rodent Model | Experimental Condition | Key Finding Regarding GLCA | Reference |
| Mouse | Diet supplemented with ursodeoxycholic acid | Increased hepatic levels of GLCA. | caymanchem.comglpbio.com |
| Mouse (lean and diet-induced obese) | Treatment with PEG-obestatin | Decreased plasma levels of GLCA. | caymanchem.com |
| Mouse (hepatic PLD1 knockout) | High-fat, high-cholesterol diet | Significant alteration in intestinal GLCA levels. | researchgate.net |
| Rat (salt-sensitive) | High-salt diet | Significantly increased plasma levels of GLCA, correlated with inflammatory markers. | researchgate.netnih.gov |
Zebrafish Models for Inflammatory Response Investigations
Zebrafish (Danio rerio) have emerged as a valuable in vivo model for studying inflammatory responses due to their genetic tractability, optical transparency in early life stages, and the conserved nature of their innate immune system compared to mammals. While specific research focusing exclusively on the inflammatory effects of Glycolithocholic Acid, Sodium Salt in zebrafish is not extensively documented, the model is widely used to investigate the broader anti-inflammatory properties of other bile acids. For instance, studies have demonstrated that bile acids like taurocholic acid (TCA) and glycocholic acid (GCA) can significantly inhibit lipopolysaccharide (LPS)-induced macrophage recruitment and the secretion of pro-inflammatory cytokines in zebrafish larvae. nih.govnih.gov This suggests that the zebrafish model is a promising platform for future investigations into the specific immunomodulatory role of this compound. The model allows for high-throughput screening of compounds and detailed visualization of immune cell behavior in real-time, offering a powerful tool to dissect the molecular mechanisms by which this and other bile acids may influence inflammatory pathways. nih.govfrontiersin.orgresearchgate.net
Dietary Interventions and Their Impact on Glycolithocholic Acid Metabolism (e.g., high-fat diets, ursodeoxycholic acid supplementation)
Dietary components can significantly influence the composition of the bile acid pool, including the levels of Glycolithocholic Acid. High-fat diets (HFD), in particular, have been shown to alter bile acid metabolism. In mouse models, an HFD can lead to changes in the gut microbiota, which in turn affects the transformation of primary bile acids into secondary bile acids like lithocholic acid, the precursor to Glycolithocholic Acid. biorxiv.orgresearchgate.netnih.gov One study found that in mice with hepatocyte-specific knockout of phospholipase D1 (PLD1) fed a high-fat, high-cholesterol diet, levels of Glycolithocholic Acid were altered, highlighting the interplay between diet, genetics, and bile acid metabolism. biorxiv.orgresearchgate.net
Supplementation with ursodeoxycholic acid (UDCA), a hydrophilic bile acid used in the treatment of cholestatic liver diseases, also impacts the metabolism of other bile acids. In hamsters, administration of UDCA led to a significant increase in both taurolithocholic acid (TLCA) and Glycolithocholic Acid (GLCA). nih.gov Similarly, in mice, a diet supplemented with UDCA was found to increase the concentration of Glycolithocholic Acid in the liver. lipidmaps.orgcaymanchem.comfrontiersin.org These findings underscore the intricate regulatory network governing bile acid homeostasis and how dietary interventions can shift the balance of different bile acid species.
Table 1: Impact of Dietary Interventions on Glycolithocholic Acid Levels in Animal Models
| Dietary Intervention | Animal Model | Tissue/Sample | Effect on Glycolithocholic Acid | Reference |
|---|---|---|---|---|
| High-Fat/High-Cholesterol Diet | Mice (with hepatocyte PLD1 knockout) | Intestine | Altered levels | biorxiv.orgresearchgate.net |
| Ursodeoxycholic Acid (UDCA) Supplementation | Hamsters | Bile | Significant increase | nih.gov |
| Ursodeoxycholic Acid (UDCA) Supplementation | Mice | Liver | Increased levels | lipidmaps.orgcaymanchem.comfrontiersin.org |
Cholestasis Models and Mechanistic Investigations (e.g., α-Naphthylisothiocyanate-induced cholestasis)
Animal models of cholestasis are crucial for understanding the pathophysiology of this condition and for testing potential therapeutic agents. One widely used model involves the administration of α-naphthylisothiocyanate (ANIT), a chemical that induces intrahepatic cholestasis, characterized by the accumulation of toxic bile acids in the liver. nih.govnih.gov In a mouse model of ANIT-induced cholestasis, treatment with Huangqi decoction, a traditional Chinese medicine, was shown to decrease the intrahepatic accumulation of cytotoxic bile acids, including Glycolithocholic Acid. nih.gov Another study investigating the effects of glycyrrhetinic acid on ANIT-induced cholestasis in mice also highlighted the role of bile acid transporters in the protective mechanism. frontiersin.org These studies demonstrate the utility of the ANIT-induced cholestasis model in evaluating how interventions can modulate the levels of specific bile acids like Glycolithocholic Acid during liver injury.
Table 2: Changes in Hepatic Bile Acid Levels in ANIT-Induced Cholestasis Mouse Model
| Bile Acid | Vehicle Group (nmol/g liver) | ANIT + Vehicle Group (nmol/g liver) | ANIT + Huangqi Decoction (High Dose) (nmol/g liver) | Reference |
|---|---|---|---|---|
| Glycolithocholic acid (GLCA) | 0.03 ± 0.01 | 0.45 ± 0.15 | 0.18 ± 0.06 | nih.gov |
| Taurolithocholic acid (TLCA) | 0.12 ± 0.04 | 2.34 ± 0.81 | 0.89 ± 0.32 | nih.gov |
| Cholic acid (CA) | 2.15 ± 0.75 | 35.12 ± 12.3 | 15.43 ± 5.67 | nih.gov |
| Chenodeoxycholic acid (CDCA) | 1.23 ± 0.43 | 21.45 ± 7.51 | 9.87 ± 3.45 | nih.gov |
Data are presented as mean ± SD.
Microbiome-Based Experimental Systems
Anaerobic Fecal Incubation Models for Microbial Metabolism Studies
Anaerobic fecal incubation models provide a valuable in vitro system to study the metabolic activities of the gut microbiota in a controlled environment. These models simulate the conditions of the distal colon, allowing for the investigation of how gut microbes process various substrates, including bile acids. nih.govfrontiersin.orgresearchgate.net For instance, such systems have been used to demonstrate the deconjugation of primary bile acids by the fecal microbiota. nih.govfrontiersin.org While specific studies focusing on the metabolism of Glycolithocholic Acid in these models are not abundant, they are instrumental in understanding the broader processes of secondary bile acid formation. In these incubations, fecal slurries from donors are cultured anaerobically, and the transformation of supplemented compounds can be tracked over time. nih.govresearchgate.net This approach allows for the identification of bacterial species or enzymatic activities responsible for specific metabolic conversions, including the deconjugation of glycine from Glycolithocholic Acid.
16S rRNA Gene Sequencing for Microbiota Profiling
16S rRNA gene sequencing is a cornerstone technique for profiling the composition of the gut microbiota. nih.govirjournal.orgasm.org This method allows researchers to identify the different types of bacteria present in a sample and their relative abundances. In the context of Glycolithocholic Acid, 16S rRNA sequencing has been used to establish correlations between specific bacterial taxa and the levels of this bile acid. For example, a study on patients with major depressive disorder found that the abundance of bacteria from the family Turicibacteraceae and the genus Turicibacter was positively correlated with plasma levels of Glycolithocholic Acid. nih.gov In another study on transition dairy cows, Glycolithocholic Acid was identified as a key hub connecting the gut microbiome with host metabolic parameters. nih.gov These findings, derived from 16S rRNA gene sequencing, highlight the significant role of the gut microbiota in modulating the systemic levels of Glycolithocholic Acid and its potential implications for host health and disease.
Investigations of Bile Salt Hydrolase Activity
Bile salt hydrolases (BSHs) are enzymes produced by various gut bacteria that catalyze the deconjugation of bile acids, a crucial step in the formation of secondary bile acids. The activity of BSHs on Glycolithocholic Acid involves the cleavage of the amide bond between lithocholic acid and glycine. Several studies have investigated the substrate specificity of BSHs from different bacterial species. For example, BSHs from certain strains of Lactobacillus and Bifidobacterium have been shown to hydrolyze a range of conjugated bile acids. jmb.or.krnih.govnih.govresearchgate.netpnas.org Research has demonstrated that Glycolithocholic Acid is effectively deconjugated by BSHs from various gut bacteria, including members of the Bacteroidetes phylum. nih.gov The study of BSH activity is critical for understanding the rate and extent to which Glycolithocholic Acid is metabolized in the gut, which in turn influences its bioavailability and potential downstream effects.
Q & A
Q. What are the standard methodologies for synthesizing and characterizing glycolithocholic acid, sodium salt?
this compound is synthesized via conjugation of lithocholic acid with glycine under alkaline conditions, followed by sodium salt formation. Purification typically involves recrystallization or chromatography (e.g., HPLC). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and thin-layer chromatography (TLC) for purity assessment (>95% is common) .
Q. How do researchers address solubility challenges in experimental applications of this compound?
Solubility in aqueous buffers can be enhanced using co-solvents like DMSO or ethanol. Sonication or warming (≤37°C) is recommended to disperse aggregates. Critical micellar concentration (CMC) values (e.g., ~7.1 mM for related bile salts) should guide concentration thresholds to avoid micelle formation, which may interfere with assays .
Q. What validated techniques detect this compound in biological matrices?
Enzyme-linked immunosorbent assays (ELISAs) and radioimmunoassays (RIAs) are widely used for quantification in serum, with detection limits as low as 0.1 µmol/L. Sample pretreatment often involves solid-phase extraction (SPE) to isolate bile acids from interfering lipids .
Advanced Research Questions
Q. How does this compound contribute to disease models of cholestasis or metabolic disorders?
In vivo studies utilize rodent models to investigate its role in disrupting bile acid homeostasis. For example, elevated serum levels (>0.57 µmol/L) correlate with impaired hepatic transport in cholestasis. Mechanistic insights are gained through gene expression profiling (e.g., FXR, TGR5 receptors) and metabolomic analysis of bile acid pools .
Q. What experimental strategies resolve contradictions in data on bile acid interactions?
Conflicting results on bile acid receptor activation (e.g., FXR vs. TGR5) require orthogonal validation:
Q. Which advanced analytical methods improve sensitivity in quantifying this compound?
Stable isotope dilution ultra-performance liquid chromatography tandem mass spectrometry (ID-UPLC-ESI-MS/MS) achieves picomolar sensitivity in serum. Deuterated internal standards (e.g., D4-glycolithocholic acid) correct for matrix effects, ensuring >98% accuracy in clinical research settings .
Methodological Best Practices
- Storage : Store at 15–25°C in desiccated conditions to prevent hydration. Avoid freeze-thaw cycles to maintain structural integrity .
- Ethical Compliance : For in vivo studies, adhere to protocols approved by institutional ethics committees (e.g., Deakin University HEAG-H 83_2015) .
- Data Reproducibility : Report aggregation numbers, CMC values, and purity thresholds to enable cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
